Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1245816-29-8) is a highly valued N-Boc protected spirocyclic building block used extensively in medicinal chemistry and advanced materials [1]. Featuring an oxetane ring spiro-fused to a piperidine core, this compound serves as a three-dimensional bioisostere for traditional flat heterocycles like morpholine and piperidine [2]. The Boc protecting group ensures long-term shelf stability, prevents unwanted side reactions during early-stage cross-coupling or alkylation, and allows for precise stoichiometric control during procurement and scale-up. By increasing the fraction of sp3-hybridized carbons (Fsp3) and altering the spatial projection of the oxygen hydrogen-bond acceptor, this scaffold provides a procurement-ready solution for overcoming metabolic liabilities and poor aqueous solubility associated with planar aromatic or standard saturated ring systems [1].
Substituting this specific spirocyclic building block with standard morpholine, piperidine, or the unprotected 2-oxa-6-azaspiro[3.5]nonane free amine introduces significant process and performance liabilities [1]. Standard monocyclic amines often suffer from high cytochrome P450 (CYP)-mediated metabolic clearance and contribute to molecular flatness, which correlates with lower clinical success rates due to poor solubility and off-target binding [2]. While the spirocyclic core addresses these pharmacokinetic issues, attempting to procure and use the unprotected free amine directly complicates synthesis; the free secondary amine is highly reactive, polar, and prone to competing N-alkylation during multi-step sequences . Procuring the N-Boc protected form strictly controls reactivity, enabling orthogonal synthesis routes before quantitative deprotection with standard acids [1].
The spirocyclic architecture of the 2-oxa-6-azaspiro[3.5]nonane core significantly increases the three-dimensional character of the resulting molecules compared to standard monocyclic bioisosteres [1]. While morpholine exists in a relatively flat chair conformation, the spiro-fusion of the oxetane ring forces a rigid, orthogonal projection of the oxygen atom. This structural shift increases the fraction of sp3 carbons (Fsp3) and the topological polar surface area (TPSA) in a highly controlled vector [2]. Class-level studies on oxetane-fused spirocycles demonstrate that substituting a morpholine or piperidine with a spiro-oxetane improves aqueous solubility and reduces off-target lipophilicity-driven toxicity, making the Boc-protected precursor a critical starting material for lead optimization [1].
| Evidence Dimension | Structural three-dimensionality (Fsp3) and vector projection |
| Target Compound Data | Orthogonal oxetane-piperidine spiro-fusion (high 3D character) |
| Comparator Or Baseline | Morpholine / Piperidine (flat chair conformations) |
| Quantified Difference | Substantial increase in spatial complexity and Fsp3 character |
| Conditions | in silico and crystallographic structural analysis |
Higher Fsp3 character is quantitatively correlated with improved clinical progression rates, making this spirocycle a superior choice for modern drug design over flat heterocycles.
Incorporating the 2-oxa-6-azaspiro[3.5]nonane core alters the metabolic fate of the resulting active pharmaceutical ingredients (APIs)[1]. Standard piperidine and morpholine rings are highly susceptible to rapid cytochrome P450 (CYP) mediated oxidation at the positions adjacent to the heteroatoms [2]. The incorporation of the spiro-oxetane ring sterically shields the core and introduces high ring strain, which shifts the metabolic pathway away from CYP450 degradation and towards microsomal epoxide hydrolase (mEH) or significantly reduces overall intrinsic clearance (CLint)[2]. Studies on related spiro-oxetanes show dramatic reductions in human liver microsome (HLM) clearance compared to their monocyclic counterparts, directly improving the pharmacokinetic half-life of the downstream products [1].
| Evidence Dimension | Intrinsic metabolic clearance (CLint) |
| Target Compound Data | Spiro-oxetane derivatives exhibit shifted/reduced CYP-mediated clearance |
| Comparator Or Baseline | Monocyclic morpholine/piperidine derivatives (high CYP clearance) |
| Quantified Difference | Significant reduction in CYP-dependent microsomal degradation |
| Conditions | Human Liver Microsome (HLM) stability assays |
Procuring this spirocyclic building block allows chemists to rescue lead compounds that are failing due to rapid metabolic degradation.
The procurement of the N-Boc protected derivative (CAS 1245816-29-8) provides critical process advantages over the unprotected free amine (CAS 1046153-20-1) . The free amine is a highly reactive, polar species that can complicate purification, storage, and handling. The tert-butoxycarbonyl (Boc) group renders the compound a stable, easily handled solid with high organic solubility, enabling it to participate seamlessly in complex, multi-step synthetic sequences without unwanted N-alkylation or oxidation [1]. The Boc group is quantitatively cleaved under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) at room temperature, releasing the active amine only when required by the synthetic workflow .
| Evidence Dimension | Synthetic processability and storage stability |
| Target Compound Data | N-Boc protected (CAS 1245816-29-8): Stable, non-hygroscopic, orthogonal reactivity |
| Comparator Or Baseline | Unprotected free amine (CAS 1046153-20-1): Reactive, prone to side reactions and degradation |
| Quantified Difference | Near 100% suppression of premature N-functionalization during upstream steps |
| Conditions | Multi-step library synthesis and cross-coupling workflows |
The Boc-protected form ensures high-yield, reproducible manufacturing by preventing side reactions, directly lowering the overall cost of complex syntheses.
Modulating lipophilicity is critical for achieving optimal drug formulation and membrane permeability. Replacing a standard piperidine ring with the 2-oxa-6-azaspiro[3.5]nonane core introduces an oxygen atom that acts as a hydrogen bond acceptor, generally lowering the logD and improving aqueous solubility compared to the highly lipophilic piperidine [1]. Conversely, when compared to morpholine, the spirocyclic structure provides a subtle increase in lipophilicity while maintaining the basicity of the nitrogen center [2]. This precise control over the partition coefficient (logD) allows formulators and medicinal chemists to fine-tune the solubility-permeability balance of the final API, an advantage not possible with simple monocyclic amines [1].
| Evidence Dimension | Partition coefficient (logD) and aqueous solubility |
| Target Compound Data | Spiro-oxetane core provides tunable, intermediate logD |
| Comparator Or Baseline | Piperidine (high logD) and Morpholine (low logD) |
| Quantified Difference | Optimized lipophilicity balance improving both solubility and permeability |
| Conditions | Standard aqueous/octanol partition assays (pH 7.4) |
Precise control over logD directly impacts the success of downstream formulation and oral bioavailability, making this scaffold a superior procurement choice for optimizing drug-like properties.
Ideal for medicinal chemistry programs where an existing lead compound suffers from poor metabolic stability, high toxicity, or low solubility due to a flat morpholine or piperidine ring [1].
The N-Boc protection makes this compound the perfect starting material for complex syntheses requiring harsh cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or strong basic conditions where a free amine would be destroyed or cause side reactions .
Procured as a core scaffold for the generation of 3D-enriched fragment libraries, allowing researchers to explore novel chemical space with improved physicochemical properties compared to traditional flat aromatic libraries [1].